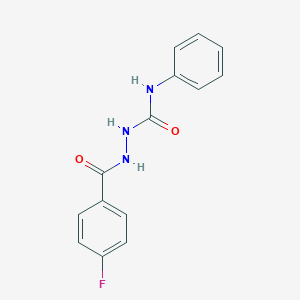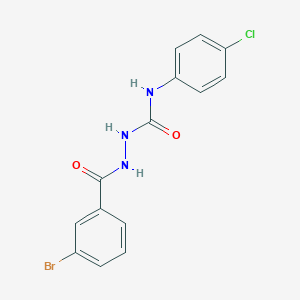![molecular formula C22H26N2O2 B324109 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B324109.png)
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 3-methylbenzoic acid with cyclohexylamine, followed by the introduction of a benzoyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-N-{2-[(2-methylbenzoyl)amino]cyclohexyl}benzamide
- 3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide
- 3-methyl-N-{2-morpholinoethyl}benzamide hydrochloride
Uniqueness
What sets 3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide apart from similar compounds is its unique structural configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C22H26N2O2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-methyl-N-[2-[(3-methylbenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-15-7-5-9-17(13-15)21(25)23-19-11-3-4-12-20(19)24-22(26)18-10-6-8-16(2)14-18/h5-10,13-14,19-20H,3-4,11-12H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
FSSKNWFZMYYVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=CC=C3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![3-methyl-5-oxo-4-[(4-phenoxyphenyl)diazenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324029.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B324034.png)



![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-fluoro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324041.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)

![2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324047.png)


